2,4-Dichloro-5-methylpyrimidine

Description

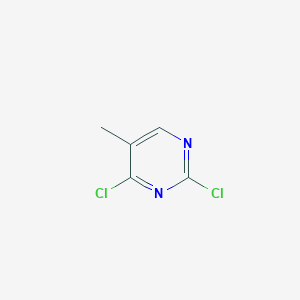

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXNTSXKIUZJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061962 | |

| Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-31-0 | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2,4-dichloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-5-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W3V2TE7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2,4 Dichloro 5 Methylpyrimidine

Classical Synthetic Approaches

Classical methods for the synthesis of 2,4-dichloro-5-methylpyrimidine predominantly involve the direct chlorination of 2,4-dihydroxy-5-methylpyrimidine using potent chlorinating agents. These approaches are well-established and widely used in both laboratory and industrial settings.

Synthesis from 2,4-Dihydroxyl-5-methylpyrimidine Precursors

The most common pathway to this compound begins with the readily available and inexpensive starting material, 2,4-dihydroxy-5-methylpyrimidine (thymine). The core of this transformation is the conversion of the two hydroxyl groups (in the enol tautomer) or the amide functionalities (in the keto tautomer) into chloro groups.

Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for the chlorination of hydroxypyrimidines. The reaction is typically conducted at elevated temperatures, often under reflux conditions. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, an acid acceptor or base is commonly added.

The use of POCl₃, often in the presence of a tertiary amine like pyridine (B92270) or N,N-dimethylaniline, is a standard procedure. mdpi.comresearchgate.net A solvent-free approach, which is suitable for large-scale preparations, involves heating the substrate with equimolar POCl₃ and pyridine in a sealed reactor. mdpi.comresearchgate.net This method has been demonstrated to be efficient for a variety of hydroxypyrimidines. researchgate.net The reaction mixture is heated, and after cooling, it is carefully quenched with cold water. The pH is then adjusted to isolate the product. mdpi.com

Alternative conditions involve using a high-boiling point solvent such as toluene (B28343) or xylene. google.com The reaction proceeds under reflux for several hours to ensure complete conversion. google.com Upon completion, the excess POCl₃ and solvent are typically removed by distillation.

Table 1: Research Findings on POCl₃ Mediated Chlorination

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃, Pyridine | Heating in a sealed reactor at 160 °C for 2 hours | 88% | 98% | mdpi.com |

| 2,4-Dihydroxyl-5-methoxy pyrimidine (B1678525) | POCl₃, Alkaline matter (e.g., triethylamine) | Reflux in toluene, 100–160 °C, 2-6 hours | 90–96% | 98–99% | google.com |

Triphosgene, a solid and safer-to-handle alternative to gaseous phosgene, serves as an efficient chlorinating agent. researchgate.net It is particularly useful for converting hydroxyl groups to chlorides under milder conditions than those required for POCl₃. The reaction is typically mediated by a base, such as pyridine, in a suitable solvent like dichloromethane. nih.govnih.govlsu.edu

The mechanism is proposed to proceed through the formation of a chloroformate intermediate, which is then activated by pyridine. nih.gov Nucleophilic attack by a chloride ion results in the desired chlorinated product with the release of carbon dioxide as the only byproduct. nih.gov This method is noted for being high-yielding, stereoselective for certain substrates, and generating minimal byproducts, which simplifies purification. nih.govresearchgate.net While broadly applied to alcohols and diols, this methodology is applicable for the chlorination of hydroxylated heterocyclic systems like dihydroxypyrimidines. nih.govlsu.edu

Alternative Chlorination Reagents and Protocols

Beyond phosphorus oxychloride and triphosgene, other chlorinating agents have been utilized for the synthesis of dichloropyrimidines. One such method involves the use of phosphorus pentachloride (PCl₅). In a documented process for a similar substrate, uracil-5-carboxylic acid is heated to reflux with PCl₅ and POCl₃ to yield the corresponding 2,4-dichloropyrimidine (B19661) derivative. google.com

Another protocol uses a combination of phosphorus trichloride (B1173362) (PCl₃) and gaseous chlorine. google.com In this procedure, liquid chlorine is introduced under pressure to a mixture of the uracil (B121893) derivative, PCl₃, and POCl₃. The reaction mixture is then heated under reflux to achieve complete conversion, yielding the dichlorinated product with high purity and yield after distillation of the excess reagents. google.com

Regioselective Synthesis Strategies

Regioselectivity refers to the control over which specific position on a molecule reacts. In the context of this compound synthesis, this primarily concerns the chlorination at the C2 and C4 positions of the pyrimidine ring.

Control over Chlorination Positions

For the synthesis of this compound from its 2,4-dihydroxy precursor, the use of strong chlorinating agents like phosphorus oxychloride inherently results in the dichlorination of both the 2- and 4-positions. The tautomeric nature of the 2,4-dihydroxypyrimidine (existing in amide-imidol forms) facilitates the reaction at both sites, making the process highly regioselective for these two positions. The primary challenge in this system is often not achieving dichlorination, but rather stopping the reaction selectively at a monochloro-hydroxy intermediate.

The control over chlorination positions becomes more critical when starting with different precursors or when aiming for selectively substituted pyrimidines. De novo synthesis strategies, building the pyrimidine ring from acyclic precursors, can offer a high degree of regiocontrol, allowing for the specific placement of substituents. rsc.orgrsc.org However, when starting from 2,4-dihydroxy-5-methylpyrimidine, the classical methods described are effective and regioselective for producing the 2,4-dichloro derivative.

Stereochemical Considerations in Synthesis

The molecular structure of this compound is inherently achiral. The core pyrimidine ring is planar, and none of the substituents (two chlorine atoms and a methyl group attached to the ring) create a stereocenter. As a result, the synthesis of this compound does not involve the formation of enantiomers or diastereomers. Consequently, stereochemical control is not a factor in its synthetic methodologies, and considerations such as asymmetric synthesis or chiral resolutions are not applicable. The primary focus of synthesis remains on regioselectivity—ensuring the correct placement of functional groups on the pyrimidine ring—and achieving high purity and yield.

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The production of this compound and related compounds is increasingly influenced by the principles of green chemistry, which aim to reduce environmental impact and improve process safety.

Solvent Selection and Minimization

The choice of solvent is critical in developing environmentally benign chemical processes. Historically, the synthesis of similar heterocyclic compounds has sometimes utilized solvents like dimethylsulfoxide, which can be problematic to handle and dispose of. Research and patent literature indicate a move towards more sustainable options. For instance, in the synthesis of related dichloropyrimidines, solvents such as toluene and ethyl acetate (B1210297) are employed. google.comgoogle.com Toluene is often used in chlorination steps, while ethyl acetate can be used for extraction and purification. google.com

A significant advancement in green solvent selection is the exploration of aqueous media for certain reaction steps. Shifting reactions from organic solvents to water can drastically reduce organic waste and improve the safety profile of a process, as exothermic reactions are more easily controlled in water. google.com Efforts are continually being made to minimize the total volume of solvents used, often through process optimization and the use of continuous manufacturing technologies.

Table 1: Solvent Applications in Related Dichloropyrimidine Synthesis

| Solvent | Role in Synthesis | Reference |

|---|---|---|

| Toluene | Reaction medium for chlorination; azeotropic removal of water | google.comgoogle.com |

| Ethyl Acetate | Extraction; purification/recrystallization | google.comgoogle.com |

| Water | Reaction medium to improve safety and reduce organic waste | google.com |

Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency, lower energy consumption, and reduced waste. In the synthesis of pyrimidines, various catalytic methods are employed.

Tertiary amines, such as N,N-dimethylaniline or triethylamine (B128534), frequently serve as catalysts or acid acceptors in chlorination reactions where a hydroxyl-substituted pyrimidine is converted to its chloro-derivative using reagents like phosphorus oxychloride. google.comresearchgate.net These catalysts are crucial for driving the reaction to completion. Some modern methods aim to improve upon this by using catalytic amounts of tertiary amines under milder conditions to enhance safety and reduce waste. google.com

Furthermore, metal-catalyzed reactions are instrumental in constructing the pyrimidine ring itself or in subsequent modifications. mdpi.com For instance, copper catalysts have been used in cyclocondensation reactions to form pyrimidine and pyrimidone cores. mdpi.com In the production of related compounds, platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are used as catalysts for hydrogenation steps, such as the reduction of a nitro group to an amine. google.com

Table 2: Examples of Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Purpose | Reference |

|---|---|---|---|

| Tertiary Amines (e.g., Triethylamine) | Chlorination | Acid scavenger/catalyst | google.comgoogle.com |

| Copper(II) Triflate | Cycloaddition | Formation of pyrimidine ring | mdpi.com |

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of a nitro group | google.com |

| Platinum on Carbon (Pt/C) | Hydrogenation | Reduction of a nitro group | google.com |

Waste Reduction and By-product Management

A primary goal of green synthesis is to maximize atom economy and minimize the generation of hazardous waste. Traditional chlorination methods using stoichiometric amounts of phosphorus oxychloride generate significant phosphorus-containing acidic waste, which is costly and environmentally challenging to neutralize and dispose of.

Industrial Scale-Up and Process Optimization

Translating a laboratory-scale synthesis to industrial production requires robust, safe, and efficient processes. For this compound, which serves as a key building block, process optimization is critical for commercial viability.

Continuous Flow Reactor Applications

Continuous flow chemistry is emerging as a powerful technology for the industrial synthesis of fine chemicals and pharmaceuticals. youtube.com Instead of large-volume batch reactors, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This approach offers several advantages relevant to the synthesis of dichloropyrimidines.

Enhanced Safety: Chlorination reactions are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. youtube.com

Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) and efficient mixing can lead to higher yields and purities, reducing the formation of by-products. mdpi.com

Scalability: Scaling up a flow process involves running multiple reactors in parallel or operating the system for longer durations, which is often simpler and less capital-intensive than commissioning larger batch reactors. youtube.com

Access to Novel Reaction Conditions: Flow reactors can safely handle reactions at high temperatures and pressures, potentially unlocking more efficient synthetic routes.

While specific documentation for the continuous flow synthesis of this compound is not widespread in public literature, the synthesis of other complex heterocyclic molecules has been successfully demonstrated in flow, suggesting its high potential for application in this area. mdpi.com This technology represents a significant opportunity to make the production of this important intermediate more efficient, safer, and more sustainable.

Solvent Recycling and Recovery

In the chemical synthesis of pyrimidine derivatives, the efficient management of solvents is a critical aspect of process optimization, contributing to both economic viability and environmental sustainability. While specific documented processes for the large-scale recycling of solvents in this compound synthesis are not extensively detailed in public literature, methodologies from the synthesis of structurally similar compounds, such as 2,4-dichloro-5-fluoropyrimidine (B19854), provide a viable framework for such practices.

Similarly, upscaled production processes for related compounds like 2,4-dichloro-5-aminopyrimidine involve steps that inherently support solvent recovery. google.com For instance, after the main reaction, the product is often purified using a sequence of solvents such as methanol (B129727), water, toluene, and ethyl acetate. The filtrate from these purification steps is concentrated under a vacuum. google.com This concentration step is essential for recovering the solvents, which can then be purified and recycled back into the production line.

These examples highlight a general strategy in chemical manufacturing: after reaction completion and product isolation, the solvent-rich mother liquor and washings are treated to separate the solvent from impurities and by-products. Common industrial techniques for this include distillation, vacuum concentration, and pH-mediated separation, which could be readily adapted for the synthesis of this compound.

Yield and Purity Enhancement Techniques

The optimization of reaction yield and product purity is a central goal in the synthesis of this compound and its analogues. Research and process development have identified several key factors that significantly influence these outcomes, including the choice of reagents, catalysts, reaction conditions, and purification methods.

Catalyst selection is also crucial, particularly in reactions involving hydrogenation. In the synthesis of 2,4-dichloro-5-aminopyrimidine from its nitro precursor, it was found that a Platinum-on-Carbon (Pt/C) catalyst provided a 10-20% higher yield compared to a Palladium-on-Carbon (Pd/C) catalyst. google.com

Post-reaction workup and purification are critical for achieving high purity. A multi-step purification process involving washing and recrystallization is common. For example, crude 2,4-dichloro-5-aminopyrimidine can be purified by first treating it with methanol and water, followed by a second purification with toluene and ethyl acetate to yield a high-purity product. google.com The use of activated carbon during recrystallization is also a standard technique to remove colored impurities and other minor contaminants. google.com In another instance, a reaction product using this compound as a reactant was purified by filtration and washing with ethyl acetate to achieve a 71% yield.

The table below summarizes findings from various synthetic routes for dichloropyrimidine derivatives, illustrating the impact of different conditions on yield and purity.

| Target Compound | Key Reagents/Solvents | Yield | Purity | Source |

| 5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one | Methanol, Water, Ethyl Acetate | 71% | Not Specified | |

| 2,4-Dichloro-5-methoxypyrimidine | Phosphorus oxychloride, Toluene/Dimethylbenzene, Triethylamine/Pyridine | 90-96% | 98.0-99.0% | google.com |

| 2,4-Dichloro-5-methoxypyrimidine | Ethyl formate, Sodium methoxide, Methanol, Urea, Petroleum ether (for refining) | 57-67% | >99.6% | google.com |

| 2,4-Dichloro-5-fluoropyrimidine | Phosphorus oxychloride, N,N-dimethylaniline | 92.2% | Not Specified | researchgate.net |

| 2,4-Dichloro-5-aminopyrimidine | Pt/C catalyst, Methanol, Water, Toluene, Ethyl acetate | 10-20% higher than with Pd/C | High Purity | google.com |

These techniques—ranging from the strategic selection of solvents and catalysts to meticulous, multi-step purification protocols—are instrumental in maximizing the output of high-quality this compound and related compounds for their various applications.

Reactivity and Chemical Transformations of 2,4 Dichloro 5 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is the primary mode of reaction for 2,4-dichloro-5-methylpyrimidine. The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Under controlled conditions, it is possible to achieve selective monosubstitution at either the C-2 or C-4 position. The inherent electronic properties of the pyrimidine (B1678525) ring generally favor substitution at the C-4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C-4. stackexchange.com

The reaction of this compound with amines, such as piperidine (B6355638), typically results in the selective replacement of the chlorine atom at the C-4 position to yield 4-amino-2-chloro-5-methylpyrimidine (B14533) derivatives. However, the selectivity can be influenced by the reaction conditions and the nature of the amine. For instance, the use of tertiary amines can lead to selective substitution at the C-2 position. nih.gov

Detailed research findings on amination reactions: A study on the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with diethylamine (B46881) showed excellent selectivity for substitution at the C-4 position. researchgate.net In contrast, using triethylamine (B128534) as the nucleophile resulted in selective C-2 substitution. researchgate.net This highlights the nuanced control that can be exerted over the regioselectivity of amination.

Table 1: Selected Amination Reactions of Dichloropyrimidines

| Reactant | Nucleophile | Product | Selectivity | Reference |

|---|---|---|---|---|

| 2,4-dichloro-5-nitropyrimidine | Diethylamine | 4-(diethylamino)-2-chloro-5-nitropyrimidine | C-4 | researchgate.net |

Alkoxides and phenoxides can also displace the chlorine atoms of this compound. Similar to amination, the C-4 position is generally more reactive towards these oxygen nucleophiles under standard conditions.

Detailed research findings on alkoxylation and aryloxylation: While specific examples for this compound are not extensively detailed in the provided results, the general principles of SNAr on dichloropyrimidines apply. For some substrates, such as 2-MeSO2-4-chloropyrimidine, alkoxides have been shown to react selectively at the C-2 position, a phenomenon attributed to the formation of a hydrogen bond complex between the alkoxide and the substrate. wuxiapptec.com

Sulfur-based nucleophiles, such as thiols and sulfinates, can also participate in SNAr reactions with this compound. These reactions are important for the introduction of sulfur-containing moieties into the pyrimidine ring. For instance, 2,4-dichloro-6-methylpyrimidine (B20014) reacts with 1H,1H,2H,2H-perfluorodecanethiol in the synthesis of disubstituted pyrimidines. alkalisci.com

When this compound is treated with an excess of a strong nucleophile or under more forcing reaction conditions, both chlorine atoms can be displaced. This allows for the synthesis of 2,4-disubstituted-5-methylpyrimidines. An example of a double substitution reaction is the double cross-coupling of 2,4-dichloro-6-methylpyrimidine with 2-(tributylstannyl)pyridine. alkalisci.com

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is a subject of considerable interest. wuxiapptec.comresearchgate.net Generally, nucleophilic attack is favored at the C-4 position. wuxiapptec.comstackexchange.com This is often explained by the greater positive charge at C-4 and the ability of the adjacent nitrogen atom (N-3) to stabilize the negative charge in the Meisenheimer intermediate.

However, this selectivity is not absolute and can be reversed. Factors that influence the regioselectivity include:

The nature of the substituent at C-5: Electron-withdrawing groups at the C-5 position generally enhance the preference for C-4 substitution. nih.gov

The nature of the nucleophile: As seen with amination, the choice between a secondary and a tertiary amine can switch the site of attack from C-4 to C-2. nih.govresearchgate.net

Reaction Conditions: Temperature and solvent can play a role in determining the kinetic versus thermodynamic product distribution.

Presence of other substituents on the ring: Electron-donating groups at the C-6 position can favor substitution at the C-2 position. wuxiapptec.com

Quantum mechanical calculations have been employed to understand and predict the regioselectivity of these reactions. wuxiapptec.comwuxiapptec.com These studies often analyze the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine substrate to predict the most likely site of nucleophilic attack. wuxiapptec.com

Selective Monosubstitution at C-2 and C-4 Positions

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. For this compound, these reactions provide a powerful means to introduce aryl, alkynyl, and alkyl substituents onto the pyrimidine core, often with high regioselectivity.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govlibretexts.org In the case of 2,4-dichloropyrimidines, studies have shown a general preference for substitution at the C4 position. mdpi.com This regioselectivity is attributed to the higher electrophilicity of the C4 position compared to the C2 position.

This reaction is instrumental in the synthesis of 2,4,5-trisubstituted pyrimidines, which are scaffolds of interest in medicinal chemistry. For instance, a Suzuki reaction can be the initial step in a synthetic route, where an aryl or heteroaryl group is first installed at the C4 position of the this compound core. The remaining chlorine at the C2 position can then be substituted in a subsequent step to yield the final trisubstituted product.

The general catalytic cycle involves an oxidative addition of the pyrimidine halide to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Dichloropyrimidines This table presents generalized conditions based on studies of 2,4-dichloropyrimidines.

| Catalyst | Base | Solvent System | Temperature | Outcome |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | Reflux | C4-arylation |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-100 °C | C4-arylation |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | C4-arylation |

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction allows for the direct introduction of alkynyl moieties onto the pyrimidine ring.

For this compound, the reaction is expected to show regioselectivity, with the C4-chloro substituent being more reactive than the C2-chloro substituent under typical Sonogashira conditions. wikipedia.orgnih.gov This allows for the selective synthesis of 4-alkynyl-2-chloro-5-methylpyrimidines. By adjusting reaction conditions, such as temperature and catalyst choice, it may be possible to achieve disubstitution, though this often requires more forcing conditions. The reaction is valuable for creating extended π-conjugated systems and for synthesizing precursors to other heterocyclic structures. researchgate.net

Table 2: Typical Sonogashira Coupling Reaction Parameters

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 60 °C |

| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | Room Temp. |

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org While less common than Suzuki coupling for pyrimidine synthesis, it represents a powerful alternative. orgsyn.org For this compound, a Negishi coupling could be used to introduce a variety of alkyl, aryl, or vinyl groups, again with an expected preference for reaction at the C4 position. orgsyn.org The reaction is particularly useful for creating C-C bonds where organoboron or organotin reagents are unstable or difficult to prepare. nih.gov

Stille Coupling The Stille reaction couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The Stille reaction is highly versatile and can be applied to pyrimidine systems to introduce a wide range of substituents. wikipedia.orglibretexts.org Similar to other cross-coupling reactions, the reactivity order for halides is typically I > Br > Cl, meaning that the chloro-substituents of this compound require optimized conditions, often involving more reactive catalysts or higher temperatures, to achieve good yields. wikipedia.org

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a substituted alkene. wikipedia.org The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic and polycyclic systems. youtube.comlibretexts.org For this compound, a Heck reaction would involve coupling at one of the C-Cl bonds with an alkene like styrene (B11656) or an acrylate. This would yield a 5-methyl-2-chloro-4-vinylpyrimidine derivative (assuming C4 selectivity), a versatile intermediate for further synthetic transformations. researchgate.net

Reduction Reactions

Reduction reactions of this compound are crucial for removing one or both chlorine atoms or for saturating the aromatic ring. These transformations provide access to different classes of pyrimidine derivatives.

The selective removal of one chlorine atom while retaining the other is a key synthetic strategy. The C4-chlorine is generally more labile than the C2-chlorine towards nucleophilic substitution and some reductive processes. Selective dechlorination to produce 2-chloro-5-methylpyrimidine (B1361109) can be achieved through catalytic hydrogenation. This process typically involves using a palladium catalyst (e.g., palladium on carbon, Pd/C) with a base (e.g., sodium acetate (B1210297) or triethylamine) under a hydrogen atmosphere. The base neutralizes the HCl formed during the reaction. By carefully controlling the reaction conditions (temperature, pressure, and reaction time), it is possible to selectively remove the more reactive C4-chloro substituent. The use of catalyst poisons or specific inhibitors can also be employed to enhance selectivity and prevent over-reduction or complete dechlorination. google.com

Catalytic Hydrogenation Full reduction of the pyrimidine ring, in addition to removal of the chlorine atoms, requires more vigorous catalytic hydrogenation conditions. youtube.comyoutube.com This typically involves high-pressure hydrogen gas and potent catalysts such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) at elevated temperatures. rsc.org Such reactions lead to the formation of substituted tetrahydropyrimidine (B8763341) derivatives, which are important saturated N-heterocycles.

Transfer Hydrogenation Transfer hydrogenation is an alternative reduction method that avoids the use of high-pressure hydrogen gas, making it operationally simpler and safer. nih.gov This technique uses a hydrogen donor molecule, such as formic acid, isopropanol, or hydrazine, to transfer hydrogen to the substrate in the presence of a transition metal catalyst (e.g., complexes of iridium, ruthenium, or rhodium). rsc.orgnih.govresearchgate.net This method can be tuned to achieve selective reductions. For this compound, transfer hydrogenation could be used for selective dechlorination or, under different conditions, for the reduction of the pyrimidine ring itself. bohrium.com

Oxidation Reactions

The oxidation of the methyl group at the C5 position of the pyrimidine ring in this compound can lead to the formation of valuable intermediates such as the corresponding aldehyde or carboxylic acid. While direct and specific examples of the oxidation of this compound are not extensively documented in readily available literature, the oxidation of similar methyl-substituted heterocyclic compounds provides insight into potential synthetic routes.

One of the most common reagents for the oxidation of activated methyl groups, such as those on heterocyclic rings, is selenium(IV) oxide (SeO₂). nih.govthieme-connect.de This reagent is known for its ability to oxidize allylic and benzylic C-H bonds. The methyl group of this compound is in a position analogous to a benzylic or allylic position, suggesting its potential for oxidation by SeO₂. The reaction typically involves heating the substrate with selenium(IV) oxide in a solvent like 1,4-dioxane to yield the corresponding aldehyde. nih.gov For instance, the oxidation of 6-methyl-2,4-dioxopyrimidine (6-methyluracil) with selenium oxide has been studied, indicating the feasibility of this transformation on the pyrimidine core. osi.lvresearchgate.net The proposed mechanism involves an initial ene reaction followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Another potential route for oxidation involves a combination of selenium(IV) oxide or elemental selenium with nitrogen oxides, using dioxygen as the stoichiometric oxidant. This method has been shown to oxidize benzylic groups to the corresponding carboxylic acids. nih.gov

The table below summarizes potential oxidation reactions based on transformations of analogous compounds.

| Product | Reagents and Conditions | Notes |

| 2,4-Dichloro-5-formylpyrimidine | Selenium(IV) oxide, 1,4-dioxane, heat | Based on the known reactivity of SeO₂ with methyl-substituted heterocycles. nih.gov |

| 2,4-Dichloro-5-carboxypyrimidine | Selenium(IV) oxide, nitrogen oxides, O₂ | A potential method for direct conversion to the carboxylic acid. nih.gov |

Functional Group Interconversions of the Methyl Group

The methyl group of this compound can be converted into other functional groups, most notably through halogenation, which then provides a handle for further synthetic modifications.

A common method for the halogenation of allylic and benzylic positions is free radical bromination using N-bromosuccinimide (NBS), typically initiated by light (hν) or a radical initiator like benzoyl peroxide. youtube.comyoutube.com Given the allylic-like nature of the C5-methyl group, this reaction is expected to proceed to give 2,4-dichloro-5-(bromomethyl)pyrimidine. This brominated intermediate is a versatile synthon that can undergo nucleophilic substitution reactions to introduce a variety of functional groups.

The general scheme for this transformation is as follows:

This compound → 2,4-Dichloro-5-(bromomethyl)pyrimidine

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN or benzoyl peroxide), CCl₄, heat | 2,4-Dichloro-5-(bromomethyl)pyrimidine |

The resulting 2,4-dichloro-5-(bromomethyl)pyrimidine can then be used in subsequent reactions, such as the synthesis of amines, ethers, and esters, by reaction with appropriate nucleophiles.

Reactions with Organometallic Reagents

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions. The two chlorine atoms have different reactivities, which can often be exploited to achieve regioselective substitution.

Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic substitution and many cross-coupling reactions. This is attributed to the electronic effects of the ring nitrogen atoms, which make the C4 position more electron-deficient. mdpi.comwuxiapptec.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents, is a powerful tool for the formation of C-C bonds. libretexts.org Studies on 2,4-dichloropyrimidines have shown that regioselective coupling at the C4 position can be achieved with high efficiency, especially under microwave-assisted conditions. mdpi.com A variety of aryl and heteroaryl boronic acids can be coupled, leaving the C2-chloro substituent available for further transformations.

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product (C4-Substituted) | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-5-methyl-4-phenylpyrimidine | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)-5-methylpyrimidine | Good to Excellent |

| Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 2-Chloro-5-methyl-4-(thiophen-3-yl)pyrimidine | Moderate |

Negishi Coupling:

The Negishi coupling involves the reaction of organozinc reagents with organic halides and is catalyzed by nickel or palladium complexes. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance. For substrates like this compound, Negishi coupling offers a reliable method for introducing alkyl, aryl, and vinyl groups, again with a general preference for the C4 position. nih.govorgsyn.org

| Organozinc Reagent | Catalyst | Solvent | Product (C4-Substituted) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Chloro-5-methyl-4-phenylpyrimidine |

| Ethylzinc bromide | Pd(dppf)Cl₂ | THF | 2-Chloro-4-ethyl-5-methylpyrimidine |

| Vinylzinc chloride | Pd(PPh₃)₄ | THF | 2-Chloro-5-methyl-4-vinylpyrimidine |

Kumada Coupling:

The Kumada coupling employs Grignard reagents (organomagnesium halides) as the organometallic partner. wikipedia.orgorganic-chemistry.org While highly effective, the high reactivity of Grignard reagents can sometimes lead to lower functional group tolerance compared to Suzuki or Negishi couplings. Nevertheless, it provides a powerful method for forming C-C bonds with a variety of organic groups. For 2,4-dichloropyrimidines, selective C4-alkylation or arylation can be achieved using appropriate nickel or palladium catalysts. nih.gov

| Grignard Reagent | Catalyst | Solvent | Product (C4-Substituted) |

| Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 2-Chloro-5-methyl-4-phenylpyrimidine |

| Methylmagnesium iodide | Pd(dppf)Cl₂ | THF | 2-Chloro-4,5-dimethylpyrimidine |

| Isopropylmagnesium chloride | Ni(dppp)Cl₂ | THF | 2-Chloro-4-isopropyl-5-methylpyrimidine |

Stille Coupling:

The Stille reaction utilizes organostannane reagents and is also a versatile palladium-catalyzed cross-coupling method. organic-chemistry.orgwikipedia.orglibretexts.org It is particularly useful for the synthesis of complex molecules due to the stability and tolerance of organostannanes to a wide range of functional groups. uwindsor.ca

| Organostannane Reagent | Catalyst | Additive | Solvent | Product (C4-Substituted) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | CuI | Dioxane | 2-Chloro-5-methyl-4-phenylpyrimidine |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ | AsPh₃ | THF | 2-Chloro-5-methyl-4-vinylpyrimidine |

Advanced Spectroscopic and Computational Characterization of 2,4 Dichloro 5 Methylpyrimidine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, a cornerstone of molecular characterization, has been employed to probe the intricate vibrational modes of 2,4-Dichloro-5-methylpyrimidine. Through the complementary techniques of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, coupled with theoretical calculations, a comprehensive understanding of its vibrational behavior has been achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound has been recorded and analyzed, revealing key vibrational frequencies corresponding to the molecule's functional groups and ring structure. researchgate.net A theoretical investigation using density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set has been instrumental in assigning the observed spectral bands. tandfonline.com The existence of intermolecular hydrogen bonds has also been predicted through these computational studies. researchgate.net The calculated vibrational frequencies show good agreement with the experimental data, with a root mean square (rms) error of 10.0 cm⁻¹. researchgate.nettandfonline.com

Key FT-IR spectral data, including observed frequencies, calculated frequencies, and their corresponding vibrational assignments, are detailed in the table below.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3080 | 3085 | C-H stretching |

| 1575 | 1580 | C=C stretching |

| 1540 | 1545 | Asymmetric C-C stretching |

| 1385 | 1390 | CH₃ symmetric bending |

| 1290 | 1295 | C-N stretching |

| 1180 | 1185 | C-H in-plane bending |

| 870 | 875 | Ring breathing |

| 780 | 785 | C-Cl stretching |

| 560 | 565 | C-Cl in-plane bending |

Note: This table is a representation of key vibrational modes and is not exhaustive.

Fourier Transform Raman Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum of this compound has provided further insights into its vibrational modes. researchgate.net The experimental Raman scattering activities have been compared with theoretical calculations, aiding in the definitive assignment of vibrational bands. tandfonline.com Similar to the FT-IR analysis, the correlation between observed and calculated frequencies is strong, reinforcing the accuracy of the computational model. researchgate.net

Significant FT-Raman spectral data is presented in the following table:

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3082 | 3088 | C-H stretching |

| 1578 | 1583 | C=C stretching |

| 1388 | 1392 | CH₃ symmetric bending |

| 1245 | 1250 | Ring stretching |

| 872 | 878 | Ring breathing |

| 782 | 788 | C-Cl stretching |

| 420 | 425 | C-Cl out-of-plane bending |

Note: This table highlights characteristic Raman bands.

Potential Energy Distribution Analysis

A crucial aspect of understanding molecular vibrations is the Potential Energy Distribution (PED) analysis. For this compound, PED analysis has been performed using the results of DFT calculations to quantify the contribution of individual internal coordinates to each normal vibrational mode. researchgate.nettandfonline.com This analysis has been essential for the unambiguous assignment of the vibrational spectra, particularly for complex modes resulting from the coupling of multiple vibrations. researchgate.net The PED calculations confirm the nature of the vibrations, such as ring breathing modes, C-H bending, and C-Cl stretching vibrations. researchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR spectra have been characterized.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound has been reported, providing information about the proton environments in the molecule. mdpi.com Experimental data obtained in CDCl₃ shows a singlet for the pyrimidine (B1678525) ring proton at approximately 8.36 ppm and a doublet for the methyl group protons at around 2.30 ppm (J = 0.4 Hz). mdpi.com Simulated ¹H NMR spectra using time-dependent DFT (TD-DFT) have also been reported and show good agreement with the experimental data. researchgate.net

| Proton | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.36 | singlet | - |

| -CH₃ | 2.30 | doublet | 0.4 |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. Experimental data in CDCl₃ reveals distinct signals for each of the carbon atoms in the molecule. mdpi.com The chemical shifts are consistent with the electron-withdrawing effects of the chlorine and nitrogen atoms in the pyrimidine ring. mdpi.com The reported chemical shifts are approximately 162.3, 160.0, 157.9, 129.0, and 15.7 ppm. mdpi.com Computational studies have also been performed to simulate the ¹³C NMR spectrum, and the calculated chemical shifts align well with the experimental findings. researchgate.net

| Carbon Atom | Experimental Chemical Shift (δ, ppm) |

| C-2 | 160.0 |

| C-4 | 162.3 |

| C-5 | 129.0 |

| C-6 | 157.9 |

| -CH₃ | 15.7 |

Note: The specific assignment of C-2, C-4, and C-6 may vary based on the specific experimental conditions and theoretical models used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity and spatial relationships between atoms in a molecule. While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, there is only one proton directly attached to the pyrimidine ring (H6) and a methyl group (-CH₃). Since there are no protons on adjacent carbons (vicinal protons), a COSY spectrum is not expected to show any cross-peaks. The spectrum would simply show the 1H signals on the diagonal.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com For this compound, two primary cross-peaks would be anticipated:

A correlation between the protons of the methyl group and the C5-methyl carbon.

A correlation between the H6 proton and the C6 carbon of the pyrimidine ring. This technique is invaluable for unambiguously assigning the proton and carbon signals of the methyl group and the C6 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and assembling molecular fragments. For this compound, the following key correlations would be expected:

The methyl protons would show correlations to the C5 carbon (a two-bond coupling, ²JCH) and the C4 and C6 carbons (three-bond couplings, ³JCH).

The H6 proton would show correlations to the C5 and C4 carbons (two-bond couplings, ²JCH) and potentially to the C2 carbon (a three-bond coupling, ³JCH). These correlations would definitively establish the substitution pattern of the pyrimidine ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

| H6 | None | C6 | C2, C4, C5 |

| -CH₃ | None | C5-Methyl | C4, C5, C6 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₅H₄Cl₂N₂), the exact mass can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl). The presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. While specific HR-MS data for this compound is not detailed in the available literature, analysis of its derivatives has been performed using techniques like heated electrospray ionization (HESI) coupled with a Q Exactive HF-X mass spectrometer. chemrxiv.org

Fragmentation Pattern Analysis

In electron impact mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint that helps in structural elucidation. libretexts.org For this compound, the fragmentation would likely proceed through several key pathways:

Loss of a Chlorine Atom: A common initial fragmentation step for chlorinated compounds is the loss of a chlorine radical (•Cl), leading to a significant [M-35]⁺ or [M-37]⁺ peak.

Loss of a Methyl Group: Cleavage of the C5-methyl bond can result in the loss of a methyl radical (•CH₃), producing an [M-15]⁺ ion.

Ring Cleavage: The pyrimidine ring, being aromatic, is relatively stable. However, after initial losses, the ring can fragment. A characteristic fragmentation for pyrimidines involves the expulsion of hydrogen cyanide (HCN, 27 u) or related nitrogen-containing fragments. sapub.org

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl, 36 u) is another possible fragmentation pathway.

The relative abundance of these fragments depends on their stability. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Identity | Description |

| [M]⁺ | C₅H₄Cl₂N₂⁺ | Molecular Ion |

| [M-15]⁺ | C₄H₁Cl₂N₂⁺ | Loss of a methyl radical |

| [M-35]⁺ | C₅H₄ClN₂⁺ | Loss of a chlorine radical |

| [M-62]⁺ | C₄H₁N₂⁺ | Loss of a methyl radical and two chlorine atoms |

Predicted Collision Cross Section Values

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov It is determined using ion mobility-mass spectrometry (IM-MS) and serves as an additional identifier to increase confidence in compound annotation, especially in complex mixtures. dntb.gov.ua CCS values can be predicted using various machine learning and computational models based on the chemical structure (SMILES or 3D conformers). mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, specifically the electronic transitions between molecular orbitals.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyrimidine ring, which acts as the chromophore. The key transitions are typically π → π* and n → π*.

π → π transitions:* These are generally high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.

While experimental spectra for this compound are not published, theoretical studies on the closely related compound 2,4-dichloro-5-nitropyrimidine (B15318) using Time-Dependent Density Functional Theory (TD-DFT) provide valuable insight. nih.govresearchgate.net For the nitro-substituted analogue, calculations predicted significant absorption wavelengths (λₘₐₓ). nih.gov

The electronic effect of the substituent at the C5 position influences the exact position of the absorption maxima. The methyl group on this compound is an electron-donating group, whereas the nitro group on the analogue is a strong electron-withdrawing group. This difference would likely lead to a shift in the absorption maxima. Generally, electron-donating groups cause a hypsochromic (blue) shift to shorter wavelengths compared to strong electron-withdrawing groups that extend conjugation and cause a bathochromic (red) shift to longer wavelengths. msu.edu Therefore, the λₘₐₓ for this compound is anticipated to be at a shorter wavelength than its 5-nitro counterpart.

Solvent Effects on UV-Vis Spectra

The electronic absorption spectra of this compound are influenced by the solvent environment. Studies involving various solvents reveal shifts in the absorption maxima, which can be attributed to solute-solvent interactions. These interactions can be non-specific, such as those arising from the solvent's polarity and dielectric constant, or specific, like hydrogen bonding. scribd.comyoutube.com

In a study analyzing electronic transitions, the UV-Visible spectra of this compound were simulated in the solvent phase using a polarizable continuum model (PCM). tandfonline.com This approach helps in understanding how the solvent's dielectric properties affect the electronic structure and transition energies of the molecule. The choice of solvent, such as ethanol (B145695), hexane, or water, is critical as they need to be transparent in the measurement wavelength range and should not interact strongly with the solute to avoid complex formations. slideshare.net

Changes in the absorption spectrum upon varying the solvent can be categorized as:

Bathochromic shift (red shift): A shift to longer wavelengths.

Hypsochromic shift (blue shift): A shift to shorter wavelengths. slideshare.netlibretexts.org

For instance, in a study on a similar compound, 2,4-dihydroxy-5-fluoropyrimidine, a hypsochromic shift was observed with increasing solvent polarity (from ethanol to methanol (B129727) to water), which is a characteristic of n-π* transitions. researchgate.net Conversely, π-π* transitions often exhibit a bathochromic shift in polar solvents. libretexts.org The specific shifts observed for this compound would depend on the nature of the electronic transitions involved.

A detailed analysis using a Linear Solvation Energy Relationship (LSER) model can quantify the contributions of different solvent properties, such as their proton acceptor ability (β value) and dipolarity/polarizability (π* value), to the observed solvatochromic shifts. scribd.com

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular structure, properties, and reactivity of this compound. tandfonline.comscience.gov

Density Functional Theory (DFT) has been extensively used to study this compound. tandfonline.comresearchgate.net A common approach involves using the B3LYP exchange-correlation functional combined with a 6-311++G(d,p) basis set for accurate calculations of the molecule's electronic and structural properties. tandfonline.comresearchgate.net

DFT calculations have been employed to determine the optimized geometry of this compound in both its monomeric and dimeric forms in the gas phase. tandfonline.comresearchgate.net This process identifies the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy configuration on the potential energy surface. physchemres.org The calculations also predict the existence of intermolecular hydrogen bonds in the dimer form. tandfonline.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Monomer) Bond lengths in Angstroms (Å), Bond angles in degrees (°) and Dihedral angles in degrees (°)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.37 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.41 | |

| C4-N3 | 1.32 | |

| N3-C2 | 1.38 | |

| C5-C7 | 1.50 | |

| C2-Cl8 | 1.73 | |

| C4-Cl9 | 1.72 | |

| Bond Angle | N1-C2-N3 | 127.4 |

| C2-N3-C4 | 114.3 | |

| N3-C4-C5 | 125.1 | |

| C4-C5-C6 | 115.8 | |

| C5-C6-N1 | 122.9 | |

| C6-N1-C2 | 114.5 | |

| Dihedral Angle | N1-C2-N3-C4 | -0.1 |

| C2-N3-C4-C5 | 0.1 | |

| N3-C4-C5-C6 | 0.0 | |

| C4-C5-C6-N1 | 0.0 | |

| C5-C6-N1-C2 | 0.0 | |

| C6-N1-C2-N3 | 0.0 |

Data derived from theoretical calculations.

The determination of torsional potentials is crucial for understanding the conformational flexibility of the molecule, particularly concerning the rotation of the methyl group attached to the pyrimidine ring. tandfonline.comresearchgate.net DFT calculations can map the potential energy surface as a function of the dihedral angle of the rotating group, allowing for the identification of energy barriers to rotation. researchgate.net

Theoretical vibrational frequencies for this compound have been calculated using DFT. tandfonline.com These calculated frequencies are then compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. tandfonline.comresearchgate.net The potential energy distribution (PED) analysis is used to make detailed assignments of the observed vibrational bands to specific normal modes of the molecule. tandfonline.comresearchgate.net A good agreement between the observed and calculated frequencies, often with a small root mean square (rms) error, validates the accuracy of the computational model. tandfonline.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) | Assignment (Potential Energy Distribution %) |

|---|---|---|---|

| 3075 | 3077 | 3080 | ν(C-H) (99) |

| 1550 | 1552 | 1555 | ν(C=C) + ν(C=N) (45, 35) |

| 1380 | 1382 | 1385 | δ(C-H) in CH₃ (85) |

| 1240 | - | 1245 | ν(C-C) + δ(C-H) (50, 25) |

| 840 | 842 | 845 | Ring breathing |

| 620 | 621 | 625 | ν(C-Cl) (70) |

| 450 | 451 | 455 | ν(C-Cl) (65) |

ν: stretching; δ: in-plane bending. Data is illustrative and based on typical findings in related studies.

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution on the surface of a molecule and is a valuable tool for predicting its chemical reactivity. tandfonline.comresearchgate.net The MESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A study utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set has calculated these values for this compound. tandfonline.com The energy of the HOMO is -8.05 eV and the LUMO is -1.54 eV. tandfonline.com A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com For this compound, the calculated energy gap is 6.51 eV, which suggests that the molecule is kinetically stable. tandfonline.com

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | -8.05 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.54 |

| HOMO-LUMO Energy Gap (ΔE) | 6.51 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and bonding within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these delocalization effects. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-N3) | 27.24 |

| LP (1) N1 | π* (C5-C6) | 20.21 |

| LP (1) N3 | π* (C2-N1) | 26.65 |

| LP (1) N3 | π* (C4-C5) | 22.11 |

| LP (2) Cl7 | π* (N1-C6) | 10.35 |

| LP (2) Cl8 | π* (C5-C6) | 6.20 |

LP denotes a lone pair orbital; π* denotes an antibonding pi orbital. Data from a study utilizing DFT calculations. tandfonline.com

Thermodynamic Parameters

Thermodynamic parameters, calculated using theoretical methods like DFT, provide essential information about the stability and formation of a molecule under standard conditions. These parameters include zero-point vibrational energy, enthalpy, entropy, and heat capacity.

A computational study based on DFT (B3LYP/6-311++G(d,p)) has determined the thermodynamic properties of this compound. tandfonline.com These calculated values are crucial for predicting the compound's behavior in chemical reactions and for understanding its thermal stability.

Table 3: Calculated Thermodynamic Parameters of this compound at 298.15 K

| Parameter | Value |

|---|---|

| Zero-point vibrational energy | 51.55 kcal/mol |

| Thermal energy (Eth) | 56.40 kcal/mol |

| Specific heat capacity (Cv) | 29.89 cal/mol-K |

| Rotational constants | 1.83 GHz, 0.90 GHz, 0.61 GHz |

| Entropy (S) | 86.13 cal/mol-K |

Data derived from theoretical frequency calculations. tandfonline.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. tandfonline.com This technique allows researchers to observe the conformational changes and dynamic behavior of a molecule in a simulated environment, such as in a solvent, providing insights that are not accessible from static molecular models. rsc.org

While no specific molecular dynamics simulation studies focused exclusively on this compound have been identified in the surveyed literature, MD simulations are frequently applied to pyrimidine derivatives to understand their stability and interactions with biological targets. tandfonline.comrsc.orgresearchgate.net For a molecule like this compound, an MD simulation could be used to:

Investigate the stability of its different conformations.

Analyze the flexibility of the molecule and the movement of its substituent groups (the chloro and methyl groups).

Simulate its interaction with a target protein's binding site to assess the stability of the protein-ligand complex. researchgate.net

Study how the molecule interacts with solvent molecules, such as water, to understand its solubility and transport properties.

Such simulations would typically involve placing the molecule in a simulated box of solvent, calculating the forces between atoms, and integrating Newton's laws of motion to track the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.govresearchpublish.com QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., steric, electronic, or hydrophobic properties) to its activity. nih.gov

There are no QSAR studies in the reviewed literature that specifically model the activity of this compound itself. However, numerous QSAR studies have been successfully performed on various classes of pyrimidine derivatives to predict their efficacy as, for example, anticancer or antiviral agents. researchpublish.comnih.gov

In a hypothetical QSAR study involving this compound, the compound's structural features would be quantified by molecular descriptors. These would include:

Topological descriptors: Describing the atomic connectivity and shape.

Electronic descriptors: Quantifying the effects of the electron-withdrawing chlorine atoms and the electron-donating methyl group.

Steric descriptors: Representing the size and shape of the molecule.

These descriptors for this compound and its analogues would be used to build a statistical model (e.g., using multiple linear regression or machine learning) to predict a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme or receptor. thieme-connect.comtandfonline.com The model could then be used to guide the design of new, more potent derivatives by suggesting modifications to the pyrimidine core that are predicted to enhance activity. thieme-connect.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate and Building Block

2,4-Dichloro-5-methylpyrimidine serves as a fundamental building block for a variety of complex molecules. colorcominternational.comchemicalbook.com Its reactivity allows it to be a precursor in the synthesis of compounds targeting a range of diseases. For instance, it is utilized in the creation of thickened cyclic dihydrofuran analogues, which are modulators of the G protein-coupled receptor GPR119 and have potential applications in treating diabetes, obesity, and dyslipidemia. colorcominternational.com Furthermore, it is a key intermediate in the synthesis of drugs for Alzheimer's disease and schizophrenia. colorcominternational.com The compound's versatility is also demonstrated by its use in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine and its reaction with piperidine (B6355638) to form 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. chemicalbook.com

Its fluorinated analog, 2,4-dichloro-5-fluoropyrimidine (B19854), is also a crucial starting material for synthesizing various kinase inhibitors, including 5-fluoropyrimidine-2-carboxamides, 5-fluoropyrimidine-4-carboxamides, 2,4-diamino-5-fluoropyrimidine derivatives, and 2,4-bisanilinopyrimidine derivatives. sigmaaldrich.com

Table 1: Applications of this compound as a Pharmaceutical Intermediate

| Application | Target/Compound Class | Therapeutic Area |

| Synthesis of thickened cyclic dihydrofuran analogues | G protein-coupled receptor GPR119 modulators | Diabetes, Obesity, Dyslipidemia |

| Intermediate for drug synthesis | Not specified | Alzheimer's disease, Schizophrenia |

| Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine | Not specified | Not specified |

| Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine | Not specified | Not specified |

Synthesis of Biologically Active Compounds

The pyrimidine (B1678525) core of this compound is a common feature in many biologically active compounds, making it an ideal starting point for the synthesis of new drugs.

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design. This compound and its derivatives are instrumental in developing agents against various viruses, including Human Immunodeficiency Virus (HIV) and herpes viruses.

Research into 2,4,5-trisubstituted pyrimidines has led to the discovery of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov By modifying the structure of a lead compound, researchers have identified inhibitors with high potency against wild-type HIV-1 and NNRTI-resistant strains. nih.gov Similarly, pyrimidine nucleoside analogues with modifications at the 5-position have been synthesized to increase the mutation rate of the HIV-1 genome, thereby limiting its proliferation. nih.gov Specifically, 5-hydroxymethyl-2'-dU and 5-hydroxymethyl-2'-dC have shown moderate antiviral activity. nih.gov

In the context of herpes viruses, 5-substituted 4'-thiopyrimidine nucleosides have demonstrated inhibitory activity. nih.gov One such analog, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), effectively inhibits the replication of herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus. nih.gov

The compound is also a precursor for the antifungal drug Voriconazole. The related compound, 2,4-dichloro-5-fluoropyrimidine, is a key intermediate in the synthesis of this important antifungal agent. google.com

The fight against cancer has significantly benefited from pyrimidine-based compounds. This compound is a key component in the synthesis of various anticancer agents, including kinase inhibitors and anti-metabolite drugs.

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. ed.ac.ukacs.org Consequently, kinase inhibitors are a major class of anticancer drugs. ed.ac.ukacs.org this compound and its analogs are used to synthesize a variety of these inhibitors.

PfGSK3 and PfPK6 Inhibitors: In the context of malaria, which is caused by the parasite Plasmodium falciparum, the kinases PfGSK3 and PfPK6 are considered viable drug targets. nih.govchemrxiv.org Researchers have identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of these kinases. nih.govchemrxiv.org Starting with a disubstituted pyrimidine, IKK16, which showed activity against the blood stage of the parasite, a series of analogs were synthesized by modifying the 2, 4, and 5 positions of the pyrimidine core. nih.govchemrxiv.org This led to the discovery of compounds with low nanomolar potency against both PfGSK3 and PfPK6. chemrxiv.org

EGFR L858R/T790M/C797S Mutant Inhibitors: In non-small cell lung cancer (NSCLC), mutations in the epidermal growth factor receptor (EGFR), such as L858R, T790M, and C797S, can lead to resistance to therapy. nih.govnih.gov Novel 2,4-diarylaminopyrimidine derivatives have been developed as potent and selective inhibitors of the EGFR L858R/T790M double mutant. documentsdelivered.com Furthermore, new series of substituted 6-(2-aminopyrimidine)-indole derivatives have been designed to overcome the C797S resistance mutation, with some compounds showing significant inhibitory activity against the triple mutant EGFR. nih.gov

The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them ideal candidates for anti-metabolite drugs. These drugs interfere with the synthesis of nucleic acids, thereby inhibiting the growth of rapidly dividing cancer cells. While direct synthesis of established anti-metabolite drugs from this compound is not the primary application, its role as a precursor allows for the creation of novel pyrimidine-based structures that can be evaluated for anti-metabolite activity.

The antiproliferative activity of compounds derived from this compound is a key aspect of their anticancer potential. For example, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives have been synthesized and shown to inhibit c-Met kinase and exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and liver cancer cells. nih.gov Similarly, quinazoline-based pyrimidodiazepines synthesized from pyrimidine precursors have displayed significant antiproliferative activity against a panel of human tumor cell lines. nih.gov

Table 2: Biologically Active Compounds Synthesized from this compound and its Analogs

| Compound Class | Target | Disease/Condition | Key Findings |

| Antiviral Agents | |||

| 2,4,5-Trisubstituted Pyrimidines | HIV-1 Non-Nucleoside Reverse Transcriptase | HIV/AIDS | Potent inhibitors against wild-type and resistant strains. nih.gov |

| 5-Substituted Pyrimidine Nucleosides | HIV-1 Genome | HIV/AIDS | Induce mutations to limit viral proliferation. nih.gov |

| 5-Substituted 4'-Thiopyrimidine Nucleosides | Herpes Virus Replication | Herpes | Effective inhibition of HSV-1, HSV-2, and varicella-zoster virus. nih.gov |

| Anticancer Agents | |||

| Kinase Inhibitors | |||

| 2,4,5-Trisubstituted Pyrimidines | PfGSK3 and PfPK6 | Malaria | Dual inhibitors with nanomolar potency. nih.govchemrxiv.org |

| 2,4-Diarylaminopyrimidines | EGFR L858R/T790M | Non-Small Cell Lung Cancer | Potent and selective inhibitors. documentsdelivered.com |

| Substituted 6-(2-aminopyrimidine)-indoles | EGFR L858R/T790M/C797S | Non-Small Cell Lung Cancer | Overcome C797S resistance mutation. nih.gov |

| Inhibitors of Cell Proliferation | |||

| 5-Methylpyrazolo[1,5-a]pyrimidines | c-Met Kinase | Cancer | Antiproliferative activity against various cancer cell lines. nih.gov |

| Quinazoline-based Pyrimidodiazepines | DNA | Cancer | High antiproliferative activity against multiple tumor cell lines. nih.gov |

Antimicrobial and Antifungal Agents

The pyrimidine framework is a well-established feature in compounds designed to combat microbial and fungal infections. The versatility of the this compound scaffold allows for the synthesis of derivatives with significant activity against various pathogens.